Nonyl(phenyl)sulfane

Description

BenchChem offers high-quality Nonyl(phenyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonyl(phenyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.

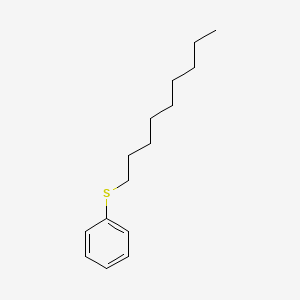

Structure

3D Structure

Properties

IUPAC Name |

nonylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24S/c1-2-3-4-5-6-7-11-14-16-15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXASPOITXHFJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964492 | |

| Record name | (Nonylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500041-11-2 | |

| Record name | (Nonylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and properties of Nonyl(phenyl)sulfane"

An In-depth Technical Guide to the Synthesis and Properties of Nonyl(phenyl)sulfane

Abstract

Nonyl(phenyl)sulfane (CAS No. 56358-04-4) is an alkyl aryl sulfide, a class of organosulfur compounds with growing interest in various chemical fields.[1] This guide provides a comprehensive technical overview intended for researchers and professionals in chemistry and drug development. We will explore the principal synthetic methodology for nonyl(phenyl)sulfane via nucleophilic substitution, detailing a robust experimental protocol and the underlying reaction mechanism. Furthermore, this document consolidates the known and predicted physicochemical properties, including spectroscopic signatures essential for its characterization. Finally, we will discuss the toxicological profile, drawing insights from structurally related alkyl phenate sulfides and highlighting the critical distinction between the purified compound and potential hazardous precursors like nonylphenol.

Introduction and Chemical Identity

Nonyl(phenyl)sulfane, also known as (nonylthio)benzene, belongs to the thioether family. It is characterized by a sulfur atom bridging a phenyl group and a nine-carbon alkyl chain. This structure imparts significant hydrophobicity due to the long alkyl group, while the phenyl sulfide moiety provides a site for further chemical modification.[2] While not a widely commercialized product itself, it serves as a valuable model compound and a potential intermediate in the synthesis of more complex molecules.[1] Its structure is analogous to commercially significant lubricant additives and surfactants, making the study of its properties relevant to industrial applications.[3][4]

Table 1: Chemical Identity of Nonyl(phenyl)sulfane

| Identifier | Value | Source(s) |

| IUPAC Name | (Nonylthio)benzene | - |

| CAS Number | 56358-04-4 | [1] |

| Molecular Formula | C₁₅H₂₄S | [1] |

| Molecular Weight | 236.42 g/mol | - |

| Canonical SMILES | CCCCCCCCCSc1ccccc1 | - |

Synthesis of Nonyl(phenyl)sulfane

The most direct and widely employed method for synthesizing alkyl aryl sulfides like nonyl(phenyl)sulfane is an S_N2 reaction, analogous to the well-established Williamson ether synthesis.[5][6] This pathway involves the generation of a potent sulfur nucleophile, the thiophenolate anion, followed by its reaction with a suitable alkyl electrophile.

Principle Reaction: Nucleophilic Substitution

The synthesis is a two-step process executed in a single pot:

-

Deprotonation: Thiophenol (C₆H₅SH) is deprotonated by a suitable base to form the sodium thiophenolate salt (C₆H₅SNa). Thiophenol is significantly more acidic (pKa ≈ 6.6) than its alcohol analog, phenol (pKa ≈ 10), allowing for the use of common bases like sodium hydroxide.[7]

-

Alkylation: The highly nucleophilic thiophenolate anion attacks a primary nonyl halide (e.g., 1-bromononane) via an S_N2 mechanism, displacing the bromide ion and forming the C-S bond of the final product.[6][8] The use of a primary halide is crucial to maximize the yield of the substitution product and minimize competing elimination (E2) reactions.[8]

Reaction Mechanism

The diagram below illustrates the nucleophilic substitution pathway.

Caption: S_N2 synthesis pathway for Nonyl(phenyl)sulfane.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

1-Bromononane

-

Ethanol (or DMF)

-

Diethyl ether (or Dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Thiophenolate Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (1.05 eq.) in ethanol. To this solution, add thiophenol (1.00 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of sodium thiophenolate.

-

Alkylation: Add 1-bromononane (1.00 eq.) to the flask. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine. This removes any unreacted thiophenol and residual base.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude nonyl(phenyl)sulfane by vacuum distillation or flash column chromatography on silica gel to obtain the final product as a clear oil.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Properties

The physical properties of nonyl(phenyl)sulfane are dominated by its long alkyl chain, making it a viscous, oily liquid with low water solubility and a high affinity for non-polar solvents.[3]

Table 2: Physicochemical Properties of Nonyl(phenyl)sulfane

| Property | Value / Description | Rationale / Source |

| Appearance | Expected to be a colorless to pale yellow viscous liquid. | Analogy to similar compounds.[9] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, acetone). | High lipophilicity from the nonyl chain.[3] |

| Boiling Point | High; requires vacuum distillation for purification. | High molecular weight. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be high (>6.0). | The long alkyl chain significantly increases hydrophobicity.[2][3] |

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the structure and purity of the synthesized product.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet in the range of δ 7.1-7.4 ppm corresponding to the five protons of the phenyl group.

-

Alpha-Methylene Protons (-S-CH₂-): A triplet at approximately δ 2.9 ppm, deshielded by the adjacent sulfur atom.

-

Alkyl Chain Protons: A series of multiplets between δ 1.2-1.6 ppm for the internal methylene groups of the nonyl chain.

-

Terminal Methyl Protons (-CH₃): A triplet around δ 0.9 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Signals in the δ 125-137 ppm region. The carbon directly attached to sulfur (ipso-carbon) will have a distinct chemical shift.

-

Alkyl Carbons: A series of signals in the aliphatic region (δ 14-35 ppm), with the alpha-carbon (-S-CH₂) appearing around δ 35-40 ppm.

-

-

IR (Infrared) Spectroscopy:

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 236. Key fragmentation patterns would include the loss of the nonyl chain and cleavage at the C-S bonds.

-

Safety and Toxicological Profile

Handling Precautions

The synthesis of nonyl(phenyl)sulfane requires handling hazardous materials.

-

Thiophenol: Is toxic and has an extremely foul odor. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Sodium Hydroxide: Is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Toxicological Insights

-

Low Inherent Toxicity of the Sulfide: Studies on complex APS mixtures, which are used as lubricant additives, have determined them to have a low order of acute and chronic toxicity.[3] Their high molecular weight and lipophilicity are believed to limit oral and dermal absorption.[3]

-

The Hazard of Precursors: A critical consideration in the toxicology of alkylphenol derivatives is the presence of unreacted starting materials.[10] The synthesis of nonyl(phenyl)sulfane starts from precursors related to nonylphenols. Nonylphenols are well-documented environmental pollutants and endocrine disruptors, capable of mimicking estrogen.[11][12] The reproductive toxicity observed in some commercial APS products has been directly attributed to residual unreacted tetrapropenyl phenol (a branched nonylphenol isomer) rather than the alkyl phenate sulfide oligomers themselves.[10]

This distinction is paramount for researchers. It underscores the necessity of rigorous purification to remove any unreacted nonylphenol-related precursors from the final nonyl(phenyl)sulfane product to ensure that its biological properties are not confounded by these highly active contaminants.

Conclusion

Nonyl(phenyl)sulfane is a representative alkyl aryl sulfide that can be synthesized reliably via a nucleophilic substitution reaction between sodium thiophenolate and 1-bromononane. Its identity and purity are best confirmed through a combination of NMR, IR, and mass spectrometry. While the purified sulfide moiety itself is expected to have a low toxicity profile, significant care must be taken during its synthesis and purification to eliminate hazardous and biologically active phenolic precursors. This guide provides the foundational knowledge for researchers to produce, characterize, and safely handle this compound for further investigation and application development.

References

- The Lubrizol Corporation. (n.d.). Alkyl Phenate Sulfides in Engine Oil.

- ATC. (n.d.). ATC Response to NICNAS Recommendations on Alkyl Phenate Sulfides (Document 114). Retrieved from the American Chemistry Council website.

-

Tshibangu, C. K., et al. (2020). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Molecules, 25(15), 3433. [Link]

- LookChem. (n.d.). Nonyl(phenyl)sulfane CAS NO.56358-04-4. Bide Pharmatech Ltd.

-

PubChem. (n.d.). Cyclohexyl phenyl sulfide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Benzyl phenyl sulfide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Phenyl propyl sulfide. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Thiophenol. [Link]

- Wageningen University & Research. (n.d.). Chemical study on alkylphenols. WUR eDepot.

-

Khan Academy. (n.d.). Preparation of sulfides. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 26(4), 1099. [Link]

- Norris, J. (2019, October 15). Synthesis of sulfides [Video]. YouTube.

-

Wikipedia. (n.d.). Nonylphenol. [Link]

-

PubChem. (n.d.). Nonylphenol. National Center for Biotechnology Information. [Link]

- Chad's Prep. (2018, September 20). 13.8 Nomenclature, Synthesis, and Reactions of Sulfides [Video]. YouTube.

-

Bian, Q., & Wang, X. (2004). [Toxic effect and mechanism of alkyl-phenol compounds on reproduction and development]. Wei Sheng Yan Jiu, 33(3), 357-60. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. [Link]

Sources

- 1. Nonyl(phenyl)sulfane, CasNo.56358-04-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. Synthesis and biological properties of a series of aryl alkyl disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyl Phenate Sulfides in Engine Oil [lubrizol.com]

- 4. Nonylphenol - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Thiophenol - Wikipedia [en.wikipedia.org]

- 8. Khan Academy [khanacademy.org]

- 9. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atc-europe.org [atc-europe.org]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. [Toxic effect and mechanism of alkyl-phenol compounds on reproduction and development] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nonyl(phenyl)sulfane: Structure, Nomenclature, and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of Nonyl(phenyl)sulfane, a molecule of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical structure, addresses the complexities of its nomenclature, and outlines key synthetic methodologies.

Defining the Chemical Structure: Isomerism and Nomenclature

Nonyl(phenyl)sulfane is an organosulfur compound with the chemical formula C15H24S.[1] Its core structure consists of a phenyl group and a nonyl group linked by a sulfur atom. A critical aspect of this molecule is the isomerism associated with the nonyl group.

The term "nonyl" can denote either a linear n-nonyl chain or, more commonly, a variety of branched isomers. Commercial nonylphenol, the precursor to nonyl(phenyl)sulfane, is typically a complex mixture of these branched isomers. In these mixtures, the nonyl group is predominantly attached at the para-position (position 4) of the phenyl ring.

Therefore, "Nonyl(phenyl)sulfane" often refers to a mixture of isomers. The most prevalent isomer is (4-nonylphenyl)(phenyl)sulfane . When the nonyl group is a straight chain, the IUPAC name is 1-(phenylthio)-4-nonylbenzene . However, given the common use of branched nonyl groups, a more general IUPAC name would be (nonylphenyl)(phenyl)sulfane . For clarity in research and development, it is crucial to specify the particular isomer or isomeric mixture being used.

Visualizing the Core Structure

The following diagram illustrates the chemical structure of the linear para-isomer, 1-(phenylthio)-4-nonylbenzene, which serves as a foundational representation of the nonyl(phenyl)sulfane family.

Sources

Navigating the Labyrinth of Isomerism: A Technical Guide to Branched Nonyl(phenyl)sulfane

Introduction: Beyond a Single Structure

In the realm of industrial chemicals and research materials, the seemingly simple name "nonyl(phenyl)sulfane" belies a significant molecular complexity. While a single CAS number, 56358-04-4, is assigned to this compound, it represents a substance that is almost invariably a complex mixture of structural isomers, particularly when the nonyl group is branched.[1][2][3] This guide provides an in-depth exploration of the challenges and methodologies associated with identifying and characterizing branched nonyl(phenyl)sulfane isomers. For drug development professionals and researchers, understanding this isomeric complexity is paramount, as different isomers can exhibit varied physical, chemical, and biological properties.

The challenges presented by branched nonyl(phenyl)sulfane are analogous to those of the extensively studied nonylphenols. Technical-grade nonylphenol is a mixture of over 100 isomers, with some exhibiting greater estrogenic activity than others.[4][5] This precedent underscores the critical need for isomer-specific analysis of nonyl(phenyl)sulfane to ensure accurate risk assessment and to fully understand its behavior in various applications.

The Root of Complexity: Synthesis and Isomer Generation

The industrial synthesis of alkylated aromatic compounds like nonyl(phenyl)sulfane typically involves the Friedel-Crafts alkylation of an aromatic ring—in this case, thiophenol—with an olefin. For nonyl(phenyl)sulfane, this olefin is a mixture of branched nonenes. This process inherently leads to a diverse array of products.

The primary factors contributing to this isomeric diversity are:

-

Branching of the Nonene: The starting nonene is itself a mixture of isomers with varying carbon skeletons.

-

Carbocation Rearrangements: The acidic catalyst used in the Friedel-Crafts reaction promotes the formation of carbocations from the nonenes, which can then undergo rearrangements to more stable forms before alkylating the thiophenol.

-

Substitution Position on the Phenyl Ring: The nonyl group can attach to the phenyl ring at the ortho, meta, or para positions relative to the sulfur atom, although para-substitution is often predominant.

This synthetic pathway results in a product that is a complex mosaic of isomers, each with a unique three-dimensional structure.

CAS Number Landscape: A Tale of Specificity and Generality

The Chemical Abstracts Service (CAS) provides unique numerical identifiers for chemical substances.[6] While a general CAS number exists for nonyl(phenyl)sulfane, the specificity required to distinguish between its numerous branched isomers is often lacking in public databases. The situation with the analogous nonylphenols provides a useful parallel.

| Compound/Mixture | CAS Number | Description |

| Nonyl(phenyl)sulfane | 56358-04-4 | A general identifier that does not specify the isomeric structure of the nonyl group.[1][2][3] |

| Phenol, 4-nonyl-, branched | 84852-15-3 | Specifically denotes a mixture of para-substituted nonylphenol isomers with branched nonyl chains.[7] |

| Phenol, nonyl-, branched | 90481-04-2 | A broader designation for a mixture of branched nonylphenol isomers, not limited to para-substitution.[8] |

The existence of specific CAS numbers for branched nonylphenol mixtures highlights the recognition of their isomeric complexity within the scientific and regulatory communities. A similar level of specificity for branched nonyl(phenyl)sulfane isomers would be invaluable for researchers.

Workflow for Isomer Identification and Characterization

A robust analytical workflow is essential for the separation and identification of individual isomers within a complex mixture of branched nonyl(phenyl)sulfane. This process typically involves a combination of high-resolution chromatography and mass spectrometry.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Nonyl(phenyl)sulfane, CasNo.56358-04-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. nonyl(phenyl)sulfane | 56358-04-4 [amp.chemicalbook.com]

- 4. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS REGISTRY | CAS [cas.org]

- 7. Substance Information - ECHA [echa.europa.eu]

- 8. Phenol, nonyl-, branched | Endocrine Disruptor List [edlists.org]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Nonylphenol

Introduction

Nonylphenol (NP) is a xenobiotic organic compound characterized by a phenol ring attached to a nine-carbon alkyl chain.[1][2] It is primarily used in the industrial production of nonylphenol ethoxylates (NPEs), a class of non-ionic surfactants widely employed in detergents, emulsifiers, and various industrial processes.[3][4] The extensive use of NPEs leads to their significant release into the environment, primarily through wastewater treatment plant effluents.[5][6] In the environment, NPEs undergo degradation, leading to the formation of the more persistent and toxic Nonylphenol.[7] This guide provides a comprehensive technical overview of the environmental fate and degradation of Nonylphenol, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties of Nonylphenol

The environmental behavior of Nonylphenol is largely dictated by its physicochemical properties. It is a viscous, pale yellow liquid with low water solubility and a high octanol-water partition coefficient (log Kow), indicating its lipophilic nature.[8][9] These properties contribute to its tendency to partition from aqueous phases into organic-rich matrices such as soil, sediment, and biota.[1][5]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O | [8] |

| Molecular Weight | 220.35 g/mol | [8] |

| Appearance | Pale yellow, viscous liquid | [9][10] |

| Water Solubility | 6 mg/L (at pH 7) | [3] |

| Boiling Point | 293-297 °C | [3] |

| Melting Point | -8 to 2 °C | [3] |

| log Kow | 3.80 - 5.76 | [10][11] |

| Vapor Pressure | 1.33 Pa (at 20 °C) | [8] |

| pKa | 10.7 | [8] |

Environmental Partitioning and Fate

The overall environmental fate of Nonylphenol is a complex interplay of its release, transport, and degradation processes. Due to its physicochemical characteristics, it exhibits low mobility in soil and tends to accumulate in sediments.[3][12]

Anaerobic degradation of Nonylphenol is generally slower than aerobic degradation, with half-lives ranging from several weeks to months. [13]This process is particularly important in anoxic environments like sediments and sludge. The degradation rates under anaerobic conditions are influenced by the type of electron acceptor available, with the order of efficiency being sulfate-reducing > methanogenic > nitrate-reducing conditions.

Experimental Protocols

Protocol 1: Aerobic Biodegradation of Nonylphenol in Soil

This protocol is a generalized procedure based on OECD guidelines for assessing the aerobic biodegradation of chemicals in soil. [3] 1. Soil Collection and Preparation:

-

Collect fresh soil from a site with no known contamination of Nonylphenol.

-

Sieve the soil (e.g., <2 mm mesh) to remove large debris and homogenize.

-

Determine the soil's physicochemical properties (pH, organic carbon content, moisture content).

2. Microcosm Setup:

-

Weigh a known amount of prepared soil (e.g., 50 g dry weight equivalent) into sterile glass flasks.

-

Prepare a stock solution of Nonylphenol in a suitable solvent (e.g., acetone).

-

Spike the soil samples with the Nonylphenol stock solution to achieve the desired initial concentration. Ensure the solvent evaporates completely.

-

Prepare control microcosms: a sterile control (autoclaved soil) to assess abiotic degradation and a control without Nonylphenol to measure background microbial activity.

-

Adjust the moisture content of the soil to a specific water holding capacity (e.g., 50-60%).

-

Cover the flasks with gas-permeable stoppers to allow for air exchange while minimizing moisture loss.

3. Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25 °C) for a defined period (e.g., 60 days).

4. Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate microcosms from each treatment.

-

Extract Nonylphenol from the soil samples using an appropriate solvent mixture (e.g., acetone/hexane). [14] - Analyze the extracts for Nonylphenol concentration using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection. [14] 5. Data Analysis:

-

Calculate the degradation rate and half-life of Nonylphenol in the soil.

-

Compare the degradation in the live microcosms to the sterile controls to determine the extent of biodegradation.

Protocol 2: Anaerobic Biodegradation of Nonylphenol in Sediment

This protocol outlines a general approach for studying the anaerobic degradation of Nonylphenol in sediment.

1. Sediment Collection and Preparation:

-

Collect sediment from an anoxic environment.

-

Handle and process the sediment under anaerobic conditions (e.g., in an anaerobic glove box) to maintain its reducing state.

2. Microcosm Setup:

-

In an anaerobic environment, dispense a known amount of sediment and anaerobic mineral medium into serum bottles.

-

Spike the microcosms with a stock solution of Nonylphenol.

-

Prepare control microcosms as described in the aerobic protocol.

-

Seal the serum bottles with butyl rubber stoppers and aluminum crimps.

-

Purge the headspace of the bottles with an oxygen-free gas (e.g., N₂ or a N₂/CO₂ mixture).

3. Incubation:

-

Incubate the microcosms in the dark at a constant temperature.

4. Sampling and Analysis:

-

At specified time points, sacrifice replicate bottles.

-

Extract Nonylphenol from the sediment and aqueous phases.

-

Analyze the extracts for Nonylphenol concentration using appropriate analytical methods.

5. Data Analysis:

-

Determine the anaerobic degradation rate and half-life of Nonylphenol.

Protocol 3: Analytical Quantification of Nonylphenol in Water Samples

This protocol provides a step-by-step method for the extraction and quantification of Nonylphenol in water samples. [15] 1. Sample Collection and Preservation:

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

Preserve the samples by acidifying to a pH of 2-3 and store them at 4 °C.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by acidified deionized water.

-

Pass a known volume of the water sample through the conditioned SPE cartridge.

-

Wash the cartridge with a methanol/water solution to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the retained Nonylphenol from the cartridge using a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane). [15] 3. Sample Concentration and Analysis:

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent.

-

Analyze the sample using HPLC-fluorescence detection or LC-MS/MS. [15] 4. Quality Control:

-

Use isotopically labeled Nonylphenol as a surrogate standard to correct for matrix effects and extraction losses.

-

Analyze procedural blanks and matrix spikes to ensure the accuracy and precision of the method.

Conclusion

The environmental fate of Nonylphenol is a multifaceted issue driven by its persistent and bioaccumulative nature. While both abiotic and biotic degradation processes contribute to its removal from the environment, its slow degradation rates, particularly under anaerobic conditions, lead to its persistence in soil and sediment. Understanding the intricate pathways of its degradation and the factors influencing these processes is crucial for developing effective risk assessment and remediation strategies for this ubiquitous environmental contaminant. The provided protocols offer a foundational framework for researchers to investigate the environmental behavior of Nonylphenol and to develop and validate analytical methods for its monitoring.

References

-

Nonylphenol - Wikipedia. (n.d.). Retrieved from [Link]

-

Liu, J., Wang, R., Huang, B., Lin, C., Wang, Y., & Pan, K. (2012). Occurrence and Biodegradation of Nonylphenol in the Environment. Molecules, 17(1), 444-463. [Link]

- Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters.

- Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of nonylphenol ethoxylates: a review.

- Talmage, S. S. (1994).

-

Lu, Z., Ma, Y., Zhang, Z., & Li, Y. (2012). Occurrence and biodegradation of nonylphenol in the environment. International journal of molecular sciences, 13(1), 970-987. [Link]

- Chang, B. V., Yuan, S. Y., & Chen, C. C. (2004). Degradation of nonylphenol by anaerobic microorganisms from river sediment. Chemosphere, 55(6), 849-854.

- González-Casado, A., Navas, N., del Olmo, M., & Vílchez, J. L. (2007). Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection.

-

U.S. Environmental Protection Agency. (2005). Aquatic Life Ambient Water Quality Criteria - Nonylphenol. [Link]

- Lu, J., Jin, Q., He, Y., Wu, J., & Zhao, J. (2010). Anaerobic biodegradation of nonylphenol in river sediment under nitrate- or sulfate-reducing conditions and associated bacterial community.

- Patent CN101498804A - Detection method of 4-nonylphenol in sewage or reclaimed water. (n.d.). Google Patents.

- Chang, B. V., Yu, C. H., & Yuan, S. Y. (2007). Biodegradation of nonylphenol in soil. Chemosphere, 66(10), 1857-1862.

- Ahel, M., Giger, W., & Koch, M. (1994). Behaviour of alkylphenol polyethoxylate surfactants in the aquatic environment—I. Occurrence and transformation in sewage treatment.

-

Government of British Columbia. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. [Link]

- Chang, B. V., Chiang, F., & Yuan, S. Y. (2005). Anaerobic degradation of nonylphenol in sludge. Chemosphere, 59(10), 1415-1420.

-

PubChem. (n.d.). Nonylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Düring, R. A., & Gäth, S. (2002). Sorption behavior of nonylphenol in terrestrial soils. Environmental science & technology, 36(19), 4154-4160.

- Dulov, E., Gámiz, B., Celis, R., & Hermosín, M. C. (2013). Photochemical degradation of nonylphenol in aqueous solution: The impact of pH and hydroxyl radical promoters. Chemosphere, 93(9), 2025-2030.

- Giger, W., Brunner, P. H., & Schaffner, C. (1984). 4-Nonylphenol in sewage sludge: accumulation of toxic metabolites from nonionic surfactants. Science, 225(4662), 623-625.

- Karci, A., Arslan-Alaton, I., & Bekbolet, M. (2014). H2O2/UV-C and Photo-Fenton treatment of a nonylphenol polyethoxylate in synthetic freshwater: Follow-up of degradation products, acute toxicity and genotoxicity. Chemical Engineering Journal, 243, 544-552.

-

PubChem. (n.d.). 4-Nonylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Swedish Environmental Protection Agency. (n.d.). Nonylphenol. Retrieved from [Link]

- Sibali, L., Okonkwo, J. O., & de Canha, M. N. (2010). Distribution, exposure pathways, sources and toxicity of nonylphenol and nonylphenol ethoxylates in the environment.

-

OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Fact Sheet: Nonylphenols and Nonylphenol Ethoxylates. Retrieved from [Link]

- Karmakar, S., Das, S. A., Chhaba, B., & Rout, S. K. (2019). Nonylphenol: Its toxic effects on aquatic organisms.

- Telscher, M., Zühlke, S., & Spiteller, M. (2005). Aerobic nonylphenol degradation and nitro-nonylphenol formation by microbial cultures from sediments. Applied and environmental microbiology, 71(12), 8545-8551.

- de la Cruz, N., Giménez, J., Esplugas, S., Grandjean, D., de Alencastro, L. F., & Pulgarin, C. (2012). Degradation of Nonylphenol Ethoxylate-9 (NPE-9) by Photochemical Advanced Oxidation Technologies. Industrial & Engineering Chemistry Research, 51(22), 7585-7592.

- OECD. (2009). Test No. 314: Simulation Tests to Assess the Primary and Ultimate Biodegradation of Chemicals in Surface Water. OECD Guidelines for the Testing of Chemicals, Section 3.

- Jacobsen, A. M., Gabel, F., & Lorenz, W. (2004). Sorption behaviour of nonylphenol and nonylphenol monoethoxylate in soils. Journal of Soils and Sediments, 4(3), 163-170.

-

Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

-

BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. Retrieved from [Link]

- OECD. (2006). Test Guideline 309: Surface Water Mineralization/Biodegradation: Direct Measurement of Mineralization. OECD Guidelines for the Testing of Chemicals, Section 3.

- Neamţu, M., & Frimmel, F. H. (2006). Photochemical degradation of nonylphenol in aqueous solution: The impact of pH and hydroxyl radical promoters.

- Karci, A., Arslan-Alaton, I., & Bekbolet, M. (2013). Oxidation of nonylphenol ethoxylates in aqueous solution by UV-C photolysis, H2O2/UV-C, Fenton and photo-Fenton processes: are these processes toxicologically safe?. Water science and technology, 67(8), 1845-1853.

-

Government of British Columbia. (2017). Nonylphenols and Ethoxylates in Soil by LC/MS/MS. [Link]

- Milinovic, J., Lacorte, S., Rigol, A., & Vidal, M. (2015). Sorption behaviour of nonylphenol and nonylphenol monoethoxylate in soils. Environmental Science and Pollution Research, 22(12), 9037-9046.

- Zhang, C., Wang, M., & Wang, Y. (2024). Deciphering the role of nonylphenol adsorption in soil by microplastics with different polarities and ageing processes. Ecotoxicology and Environmental Safety, 287, 117254.

- John, D. M., & White, G. F. (2000). Environmental fate of nonylphenol ethoxylates: Differential adsorption of homologs to components of river sediment. Environmental toxicology and chemistry, 19(2), 293-300.

Sources

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. epa.gov [epa.gov]

- 4. oecd.org [oecd.org]

- 5. Biodegradation of nonylphenol during aerobic composting of sewage sludge under two intermittent aeration treatments in a full-scale plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Removal of Nonylphenol Contamination from Water Using Optimized Magnesium Silicate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. Aerobic nonylphenol degradation and nitro-nonylphenol formation by microbial cultures from sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. www2.gov.bc.ca [www2.gov.bc.ca]

- 13. Anaerobic biodegradation of nonylphenol in river sediment under nitrate- or sulfate-reducing conditions and associated bacterial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN1715908A - Determination method of 4-nonylphenol in sewage or reclaimed water - Google Patents [patents.google.com]

- 15. Occurrence and Biodegradation of Nonylphenol in the Environment [mdpi.com]

An In-depth Technical Guide to the Toxicology of Nonylphenol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Nonylphenol (NP) and its derivatives, primarily nonylphenol ethoxylates (NPEs), are pervasive environmental contaminants originating from their widespread use as industrial and domestic surfactants.[1] There is a significant body of evidence classifying NP as an endocrine-disrupting chemical (EDC) due to its ability to mimic endogenous estrogen.[2] This guide provides a comprehensive technical overview of the toxicology of nonylphenol and its derivatives, designed for professionals in research and drug development. We will delve into the mechanisms of toxicity, metabolic pathways, and key toxicological effects, supported by detailed experimental protocols and quantitative data. The aim is to equip scientists with the foundational knowledge and practical methodologies required to assess the risks associated with these compounds and to inform the development of safer alternatives.

Introduction: The Chemical Landscape of Nonylphenol

Nonylphenols are a group of organic compounds characterized by a phenol molecule with a nine-carbon alkyl tail.[1] The industrial production of nonylphenol involves the alkylation of phenol with nonene, resulting in a complex mixture of isomers, with 4-nonylphenol being the most common.[3] Nonylphenol ethoxylates (NPEs) are derivatives of NP and are extensively used in detergents, emulsifiers, paints, and plastics.[1] In the environment, NPEs biodegrade into the more persistent and toxic nonylphenol.[1]

The primary concern surrounding nonylphenol and its derivatives is their estrogenic activity.[2] As xenoestrogens, they can bind to estrogen receptors (ERs), disrupting normal endocrine function and leading to a cascade of adverse health effects.[4] Understanding the toxicological profile of these compounds is therefore of paramount importance for human health and environmental safety.

Toxicokinetics: Absorption, Metabolism, and Excretion

The primary routes of human exposure to nonylphenol are ingestion of contaminated food and water, dermal contact, and inhalation.[3] Once absorbed, nonylphenol is metabolized in the liver, primarily through phase I and phase II enzymatic reactions.

Metabolic Pathways:

Recent research has identified several metabolic pathways for 4-n-nonylphenol in human liver microsomes.[5] These include hydroxylation of the alkyl chain and the aromatic ring, as well as oxidation to form carboxylic acids. The primary enzymes involved in the phase I metabolism of nonylphenol are cytochrome P450 isozymes, particularly CYP1A2, 2C19, and 2D6.[5] Following phase I metabolism, the resulting metabolites are conjugated with glucuronic acid or sulfate in phase II reactions to increase their water solubility and facilitate excretion.[5] The main route of excretion for nonylphenol and its metabolites is through the feces, with a smaller proportion eliminated in the urine.[5]

It is important to note that some metabolites of nonylphenol may retain or even exhibit enhanced biological activity compared to the parent compound.[5] This underscores the importance of a comprehensive toxicological assessment that considers both the parent compound and its metabolic products.

Mechanisms of Toxicity: Unraveling the Molecular Interactions

The toxic effects of nonylphenol are primarily attributed to its ability to interfere with endocrine signaling pathways. The most well-characterized mechanism is its interaction with estrogen receptors.

Endocrine Disruption: The Estrogen Receptor Signaling Pathway

Nonylphenol acts as an agonist for estrogen receptors, primarily ERα and ERβ.[6] By mimicking the action of the natural hormone 17β-estradiol, nonylphenol can trigger a cascade of downstream signaling events that are normally regulated by estrogen.[6] This can lead to inappropriate gene expression and cellular responses, ultimately disrupting normal physiological processes.[6]

The binding of nonylphenol to the estrogen receptor initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[6] Once in the nucleus, the nonylphenol-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

Below is a diagram illustrating the interaction of Nonylphenol with the Estrogen Receptor signaling pathway.

Caption: Nonylphenol's interaction with the Estrogen Receptor signaling pathway.

Toxicological Effects: A Multi-System Impact

The endocrine-disrupting properties of nonylphenol manifest in a wide range of toxicological effects, impacting multiple organ systems.

Reproductive and Developmental Toxicity

The reproductive system is a primary target for nonylphenol-induced toxicity. In males, exposure has been associated with reduced sperm count and motility, as well as alterations in testicular histology.[7] In females, nonylphenol can disrupt the estrous cycle, impair fertility, and adversely affect pregnancy outcomes.[7]

Developmental exposure to nonylphenol is of particular concern, as it can lead to irreversible effects on the developing organism. Studies have shown that in utero and lactational exposure can result in altered reproductive tract development in both males and females.[8]

Quantitative Data on Reproductive Toxicity:

| Endpoint | Species | NOAEL (No-Observed-Adverse-Effect-Level) | LOAEL (Lowest-Observed-Adverse-Effect-Level) | Reference |

| Multigeneration Reproduction | Rat (diet) | 15 mg/kg/day | 50 mg/kg/day | [9] |

| In Utero Male Reproductive Development | Rat (gavage) | 3 mg/kg/day | 15 mg/kg/day | [8] |

Neurotoxicity

Emerging evidence suggests that nonylphenol can also exert neurotoxic effects.[10] Exposure has been linked to alterations in neurobehavior, including learning and memory deficits.[10] The mechanisms underlying nonylphenol-induced neurotoxicity are thought to involve oxidative stress, inflammation, and disruption of neurotransmitter systems.[10]

Quantitative Data on Neurotoxicity:

| Endpoint | Species | Effect Level | Reference |

| Maze Performance | Rodent | Alterations noted at doses 800 times the subchronic reference dose | [11] |

Hepatotoxicity

The liver, as the primary site of metabolism, is also susceptible to the toxic effects of nonylphenol. Studies in rats have shown that exposure can lead to liver damage, as indicated by elevated levels of serum liver enzymes such as alkaline phosphatase (ALP).[12] The hepatotoxicity of nonylphenol is believed to be mediated, at least in part, by the induction of oxidative stress.[12]

Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of nonylphenol in various cell lines. The IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a substance required to inhibit a biological process by 50%, vary depending on the cell type and the specific assay used.

Quantitative Data on Cytotoxicity (IC50 Values):

| Cell Line | Assay | IC50 Value | Reference |

| Various Cancer Cell Lines | Crystal Violet Assay | 10 - 50 µM | [13] |

| Human Leukemia (K562) | Not Specified | 1.8 µM (for a derivative) | [14] |

Methodologies for Toxicological Assessment

A robust assessment of nonylphenol's toxicity requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

The YES assay is a widely used in vitro method to screen for the estrogenic activity of chemicals. It utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that expresses the human estrogen receptor and a reporter gene (e.g., lacZ). Binding of an estrogenic compound to the receptor triggers the expression of the reporter gene, resulting in a measurable color change.

Step-by-Step Protocol for the YES Assay:

-

Yeast Culture Preparation: Inoculate a single colony of the recombinant yeast into an appropriate growth medium and incubate overnight with shaking until the culture reaches the mid-logarithmic growth phase.

-

Preparation of Test Solutions: Prepare a stock solution of nonylphenol in a suitable solvent (e.g., ethanol). Perform serial dilutions to create a range of test concentrations.

-

Assay Plate Setup: Pipette the test compound dilutions, a positive control (e.g., 17β-estradiol), and a solvent control into the wells of a 96-well plate in triplicate. Allow the solvent to evaporate.

-

Inoculation and Incubation: Dilute the overnight yeast culture in fresh medium containing a chromogenic substrate (e.g., CPRG) and add it to each well. Incubate the plate at 30°C for 48-72 hours.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the absorbance against the logarithm of the concentration to generate dose-response curves and calculate the EC50 value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is often used to measure cytotoxicity or cell proliferation.

Step-by-Step Protocol for the MTT Assay:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of nonylphenol and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm. The amount of formazan produced is proportional to the number of viable cells.

In Vivo Studies

In vivo studies in animal models are essential for evaluating the systemic toxicity of nonylphenol and for understanding its effects in a whole-organism context.

The Organisation for Economic Co-operation and Development (OECD) has established guidelines for conducting reproductive and developmental toxicity studies. These studies are designed to assess the effects of a substance on male and female reproductive performance, as well as on the developing offspring.

General Protocol for a Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416):

-

Animal Selection and Dosing: Select a suitable rodent species (e.g., Sprague-Dawley rats) and divide them into control and treatment groups. Administer nonylphenol, typically via gavage or in the diet, at several dose levels to the F0 generation for a specified period before mating.

-

Mating and Gestation: Mate the F0 animals to produce the F1 generation. Continue dosing the F0 females throughout gestation and lactation.

-

F1 Generation Evaluation: Assess the viability, growth, and development of the F1 pups. Select F1 animals to become the parents of the F2 generation and continue dosing.

-

F2 Generation Evaluation: Repeat the mating and evaluation process for the F2 generation.

-

Data Collection and Analysis: Collect a wide range of data, including clinical observations, body weights, food consumption, reproductive performance (e.g., mating, fertility, gestation length), and offspring parameters (e.g., litter size, viability, sex ratio). Conduct a thorough pathological examination of both parental animals and offspring.

Analytical Methods for Detection in Biological Samples

Accurate and sensitive analytical methods are crucial for quantifying nonylphenol and its metabolites in biological matrices such as blood, urine, and tissue. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly used techniques.

General Protocol for LC-MS/MS Analysis of Nonylphenol in Urine:

-

Sample Preparation: Thaw urine samples and mix thoroughly. Transfer a known volume of urine to a vial.

-

Enzymatic Hydrolysis: Add β-glucuronidase to the sample to deconjugate the nonylphenol metabolites. Incubate the sample overnight at 37°C.[15]

-

Solid-Phase Extraction (SPE): Use an online SPE system to concentrate the analytes and remove matrix interferences.[15]

-

LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation and a tandem mass spectrometer for detection and quantification.[15]

-

Quantification: Use a calibration curve prepared with standards of known concentrations to quantify the amount of nonylphenol in the sample.[15]

Risk Assessment and Regulatory Status

Given the extensive evidence of its toxicity, nonylphenol and its ethoxylates are subject to regulatory scrutiny in many parts of the world. Risk assessment for nonylphenol involves comparing the levels of human and environmental exposure to the established no-observed-adverse-effect-levels (NOAELs) from toxicological studies.[3] The use of nonylphenol ethoxylates has been restricted in the European Union for certain applications to reduce their environmental impact. In the United States, the Environmental Protection Agency (EPA) has also taken steps to regulate these compounds.

Conclusion and Future Perspectives

Nonylphenol and its derivatives pose a significant toxicological risk due to their endocrine-disrupting properties. Their ability to mimic estrogen and interfere with crucial signaling pathways can lead to a wide range of adverse health effects, particularly on the reproductive and nervous systems. This guide has provided a detailed overview of the current understanding of nonylphenol toxicology, from its molecular mechanisms of action to its systemic effects.

For researchers and drug development professionals, a thorough understanding of the toxicological profile of nonylphenol is essential for several reasons. Firstly, it informs the risk assessment of existing products and environmental contaminants. Secondly, it provides a basis for the development of safer alternatives with reduced endocrine-disrupting potential. The experimental protocols and quantitative data presented here serve as a valuable resource for conducting further research and for making informed decisions in the development of new chemical entities.

Future research should continue to elucidate the complex mechanisms of nonylphenol toxicity, particularly its effects on non-classical signaling pathways and its potential for synergistic interactions with other environmental contaminants. Furthermore, the development of more sensitive and high-throughput screening methods will be crucial for the rapid assessment of the endocrine-disrupting potential of new and existing chemicals.

References

-

Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. (n.d.). Publisso. Retrieved from [Link]

-

Nonylphenol- An Endocrine Disrupting Chemical. (n.d.). toxicslink.org. Retrieved from [Link]

-

Toxicological Summary for: p-Nonylphenol, branched isomers. (2023). Minnesota Department of Health. Retrieved from [Link]

- Wu, B., et al. (2023). First metabolic profiling of 4-n-nonylphenol in human liver microsomes by integrated approaches to testing and assessment: Metabolites, pathways, and biological effects.

- Toxicological Summary for: p-Nonylphenol, branched isomers. (2015). Minnesota Department of Health.

- Kazemi, S., et al. (2016). Nonylphenol induces liver toxicity and oxidative stress in rat.

- Integrative network toxicology and molecular docking reveal 4-Nonylphenol's multifaceted mechanisms in breast cancer p

- A Study on Bisphenol A, Nonylphenol, and Octylphenol in Human Urine amples Detected by SPE-UPLC-MS*. (2010). Biomedical and Environmental Sciences.

-

Estrogen receptor signaling mechanisms. (n.d.). PMC. Retrieved from [Link]

-

The effects of 4-nonylphenol in rats: a multigeneration reproduction study. (n.d.). ResearchGate. Retrieved from [Link]

-

Nonylphenol Toxicity: Exposure, Mode of Action, Toxic Effects | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

The Effects of 4-Nonylphenol in Rats: A Multigeneration Reproduction Study. (n.d.). Toxicological Sciences. Retrieved from [Link]

-

NOAEL (lg/L) and LOAEL (lg/L) based on mortality determined using... (n.d.). ResearchGate. Retrieved from [Link]

- Bøgh, I. B., et al. (2001). In utero reproductive study in rats exposed to nonylphenol. Reproductive Toxicology, 15(5), 539-545.

- Nonylphenols and Ethoxylates in W

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved from [Link]

- Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid. (2000). Miljøstyrelsen.

- Chapin, R. E., et al. (1999). The effects of 4-nonylphenol in rats: a multigeneration reproduction study. Toxicological Sciences, 52(1), 80-91.

- The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review. (2021). Current Neuropharmacology.

- Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling. (2018).

- Ganga, U. K., et al. (2016). Screening the estrogenic potency of nonylphenol in rats: in vivo and in silico approaches. Photon, 106, 213-221.

-

IC50 values for different cell lines. (n.d.). ResearchGate. Retrieved from [Link]

- The Environmental Estrogen, Nonylphenol, Activates the Constitutive Androstane Receptor. (2008). Toxicological Sciences.

-

17- β -Estradiol (A) and nonylphenol (B) as ligands for the estrogen receptor. (n.d.). ResearchGate. Retrieved from [Link]

- Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. (2023). MDPI.

-

Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved from [Link]

- Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. (2023). Taylor & Francis.

- Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC--MS. (1997). R Discovery.

-

High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. (n.d.). Shimadzu. Retrieved from [Link]

- DOT Language. (2024). Graphviz.

- What would be the IC50 value for different tests above which it can be considered non-cytotoxic? Could you also please share references? (2024).

-

Identification of Metabolites of 4-Nonylphenol Isomer 4-(3′,6′-Dimethyl-3′-Heptyl) Phenol by Rat and Human Liver Microsomes. (n.d.). Semantic Scholar. Retrieved from [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Estrogen Receptor Signaling Pathway. (n.d.). IHMC CmapTools. Retrieved from [Link]

-

estrogen receptor signaling pathway. (n.d.). Monarch Initiative. Retrieved from [Link]

- In Vivo Evaluation of Inorganic Nanoparticle Complexes against CCL4 Induced Hepatotoxicity. (2021). Current Drug Delivery.

- How To Draw Estrogen Signaling Pathway In Inkscape | Graphical Abstract Tutorial. (2024). YouTube.

Sources

- 1. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www2.mst.dk [www2.mst.dk]

- 4. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. In utero reproductive study in rats exposed to nonylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of 4-nonylphenol in rats: a multigeneration reproduction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. health.state.mn.us [health.state.mn.us]

- 12. Nonylphenol induces liver toxicity and oxidative stress in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. series.publisso.de [series.publisso.de]

An In-depth Technical Guide to the Biodegradation Pathways of Nonylphenol in Soil and Water

A Senior Application Scientist's Synthesis of Mechanistic Insights and Field-Proven Methodologies

Foreword: The Environmental Imperative of Understanding Nonylphenol Biodegradation

Nonylphenols (NPs) are a group of persistent organic pollutants notorious for their endocrine-disrupting properties.[1][2][3] As degradation products of widely used non-ionic surfactants, nonylphenol ethoxylates (NPEOs), they are ubiquitous contaminants in soil, water, and sediment.[1][2][3][4] The imperative to understand and predict the fate of these xenobiotics in the environment is a cornerstone of ecological risk assessment and the development of effective bioremediation strategies. This guide provides a comprehensive technical overview of the microbial degradation pathways of nonylphenol in both soil and aquatic environments, intended for researchers, environmental scientists, and professionals in drug development who encounter these compounds in environmental fate studies. We will delve into the intricate enzymatic machinery employed by microorganisms, the diverse catabolic routes under aerobic and anaerobic conditions, and the practical methodologies for studying these processes in the laboratory.

Chapter 1: The Microbial Consortium: Key Players in Nonylphenol Degradation

The biodegradation of nonylphenol is not the province of a single microbial species but rather a collaborative effort of diverse microbial consortia. Both bacteria and fungi have demonstrated the capacity to transform or completely mineralize this recalcitrant compound.

Bacterial Degraders

A wide array of bacterial genera have been identified as key players in nonylphenol degradation. Notably, members of the Sphingomonadaceae family are frequently isolated from contaminated environments and are recognized for their specialized metabolic capabilities against aromatic compounds.[5]

Key Bacterial Genera Involved in Nonylphenol Biodegradation:

| Genus | Environment | Notable Species/Strains | Reference |

| Sphingomonas | Wastewater, Sediment, Soil | S. xenophaga Bayram, S. sp. TTNP3, S. sp. NP5 | [5][6][7] |

| Pseudomonas | Soil, Sediment | P. mandelii, P. veronii, P. sp. JC1 | [8][9] |

| Ochrobactrum | Soil | Ochrobactrum sp. | [10][11][12] |

| Cytophaga | Soil | Cytophaga sp. | [10][11][12] |

| Bacillus | Sewage Sludge | B. safensis CN12 | [6] |

| Shewanella | Sewage Sludge | S. putrefaciens CN17 | [6] |

| Alcaligenes | Sewage Sludge | A. faecalis CN8 | [6] |

| Rhizobium | River Sediment | Rhizobium sp. | |

| Stenotrophomonas | Soil | Stenotrophomonas sp. | [9] |

Fungal Degraders

Fungi, particularly those with potent extracellular ligninolytic enzymes, contribute significantly to nonylphenol transformation. Their ability to produce enzymes like laccases and peroxidases allows for the initial oxidation of the phenolic ring, a critical step in its degradation.

Key Fungal Genera Involved in Nonylphenol Biodegradation:

| Genus | Environment | Notable Species/Strains | Reference |

| Clavariopsis | Aquatic | C. aquatica | [10] |

| Fusarium | Soil | F. solani 8F | [13] |

| Aspergillus | Various | [14][15] | |

| Penicillium | Various | [14][15] | |

| Trichoderma | Various | [14][15] |

Chapter 2: Aerobic Biodegradation Pathways

Under aerobic conditions, microorganisms employ several sophisticated enzymatic strategies to dismantle the nonylphenol molecule. The presence of oxygen allows for the utilization of powerful monooxygenases and dioxygenases to initiate the attack on the stable aromatic ring. Three primary pathways have been elucidated: ipso-hydroxylation, aromatic ring cleavage, and a nitration pathway.

The ipso-Hydroxylation Pathway: A Specialized Mechanism

The ipso-hydroxylation pathway is a remarkable strategy primarily observed in Sphingomonas species for degrading branched nonylphenol isomers, which are prevalent in technical mixtures.[5] This pathway is particularly effective for isomers with a quaternary α-carbon in the nonyl chain, a structural feature that hinders other degradation routes.

The key enzymatic step is the hydroxylation at the C-1 position of the aromatic ring, the ipso position, to which the nonyl group is attached. This reaction is catalyzed by a nonylphenol monooxygenase (NmoA) .[1][7][11][16] The gene encoding this enzyme, nmoA, has been identified in Sphingomonas sp. NP5.[1][11]

Steps of the ipso-Hydroxylation Pathway:

-

Ipso-hydroxylation: Nonylphenol is hydroxylated at the C-1 position, forming a 4-hydroxy-4-nonyl-cyclohexadienone intermediate (a quinol).[17]

-

Alkyl Group Cleavage: The α-quaternary alkyl chain is detached as a carbocation. This carbocation is stabilized by the alkyl branches.[17]

-

Formation of Hydroquinone and Nonanol: The carbocation reacts with a water molecule to form the corresponding nonanol (e.g., 3-methyl-3-octanol), and the aromatic ring is released as hydroquinone.[1][17]

-

Ring Cleavage of Hydroquinone: The resulting hydroquinone is then funneled into central metabolism through conventional aromatic degradation pathways.

Aromatic Ring Cleavage Pathway

This pathway is more common for linear or less-branched nonylphenol isomers and is analogous to the degradation of other phenolic compounds. It involves the hydroxylation of the aromatic ring followed by cleavage.

Steps of the Aromatic Ring Cleavage Pathway:

-

Ortho-hydroxylation: A multicomponent phenol hydroxylase hydroxylates the aromatic ring at the position ortho to the existing hydroxyl group, forming a nonyl-substituted catechol.[4][18]

-

Ring Cleavage: The catechol intermediate undergoes ring cleavage, which can proceed via two routes:

-

ortho-cleavage: Catalyzed by catechol 1,2-dioxygenase , breaking the bond between the two hydroxylated carbons.

-

meta-cleavage: Catalyzed by catechol 2,3-dioxygenase , breaking the bond adjacent to one of the hydroxylated carbons.[4]

-

-

Further Degradation: The resulting aliphatic acids are further metabolized through the β-ketoadipate pathway (ortho-cleavage) or the pyruvate/acetaldehyde pathway (meta-cleavage) and enter the Krebs cycle.

Nitro-Nonylphenol Formation Pathway

An alternative aerobic pathway observed in river sediments involves the formation of nitro-nonylphenol metabolites. This transformation is thought to be carried out by ammonium-oxidizing bacteria.[19]

Steps of the Nitro-Nonylphenol Pathway:

-

Nitration: A nitro group (-NO2) is attached to the aromatic ring of nonylphenol, typically at the ortho-position.[19] The source of the nitro group has been traced to ammonium in the medium.

-

Further Degradation: The nitro-nonylphenol is then further degraded into currently unknown compounds.[19]

Chapter 3: Anaerobic Biodegradation Pathways

In the absence of oxygen, the biodegradation of nonylphenol is significantly slower, with half-lives ranging from approximately 24 to over 86 days.[1][2][3][4] Anaerobic degradation is highly dependent on the availability of alternative electron acceptors. The degradation rates typically follow the order: sulfate-reducing > methanogenic > nitrate-reducing conditions.[1][4][8][19][20]

Degradation under Different Redox Conditions

-

Sulfate-Reducing Conditions: Under these conditions, sulfate-reducing bacteria utilize sulfate as the terminal electron acceptor. This has been shown to be the most efficient anaerobic condition for nonylphenol degradation.[6][8][19][20]

-

Methanogenic Conditions: In the absence of other electron acceptors, methanogenic archaea, in concert with fermentative bacteria, can degrade nonylphenol, ultimately producing methane and carbon dioxide.[6][8][19][20] The addition of nutritional supplements like yeast extract can enhance degradation under these conditions.[21][22]

-

Nitrate-Reducing Conditions: Denitrifying bacteria can use nitrate as an electron acceptor for nonylphenol oxidation. This process is generally slower than under sulfate-reducing or methanogenic conditions.[6][8][19][20]

Proposed Anaerobic Metabolites

The complete anaerobic degradation pathway of nonylphenol is not as well-defined as the aerobic routes. However, some intermediate products have been identified. One notable intermediate found in mangrove sediments is 2-butyl-1-octanol , suggesting a pathway involving the cleavage and rearrangement of the nonyl side chain.[3] The formation of 4-nonylphenol from nonylphenol ethoxylates is also favored under anaerobic conditions.[21]

Chapter 4: Experimental Methodologies for Studying Nonylphenol Biodegradation

Rigorous and reproducible experimental design is crucial for elucidating the biodegradation pathways and kinetics of nonylphenol. This chapter outlines key protocols for laboratory-based studies.

Soil Microcosm Study: A Step-by-Step Protocol

Soil microcosms are controlled laboratory systems that simulate the natural soil environment, allowing for the study of contaminant fate.

Protocol for a Soil Microcosm Biodegradation Study:

-

Soil Collection and Preparation:

-

Collect soil from the desired location, removing large debris and sieving through a 2-mm mesh.

-

Characterize the soil physicochemical properties (pH, organic matter content, texture, etc.).

-

Adjust the soil moisture content to a predetermined level (e.g., 60% of water holding capacity).

-

-

Microcosm Setup:

-

Weigh a specific amount of prepared soil (e.g., 50 g) into sterile glass containers (e.g., 250-mL flasks).

-

Prepare a stock solution of nonylphenol in a suitable solvent (e.g., acetone).

-

Spike the soil with the nonylphenol solution to achieve the target concentration (e.g., 50 mg/kg). Ensure the solvent evaporates completely before sealing the microcosms.

-

Prepare sterile control microcosms by autoclaving the soil before spiking to distinguish between biotic and abiotic degradation.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

For aerobic studies, ensure adequate aeration by periodically opening the flasks or using flasks with gas-permeable stoppers.

-

For anaerobic studies, purge the headspace with an inert gas (e.g., N2) and seal the containers.

-

-

Sampling and Extraction:

-

At predetermined time points (e.g., 0, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each condition.

-

Extract nonylphenol and its metabolites from a subsample of soil (e.g., 10 g) using an appropriate solvent system (e.g., acetone/hexane mixture) via sonication or accelerated solvent extraction.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

-

Analysis:

-

Analyze the extracts using GC-MS or LC-MS/MS for the quantification of nonylphenol and identification of metabolites.

-

Analytical Methods: GC-MS for Nonylphenol and Metabolite Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of nonylphenol isomers and their metabolites. Due to the polarity of the phenolic hydroxyl group, derivatization is often required to improve chromatographic performance and sensitivity.

Detailed GC-MS Protocol for Nonylphenol Analysis in Soil Extracts:

-

Sample Cleanup (Optional but Recommended):

-

Pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica gel) to remove interfering matrix components.[23]

-

-

Derivatization:

-

Evaporate the cleaned-up extract to dryness.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dry residue.[24]

-

Heat the sample at a specific temperature (e.g., 60-70°C) for a defined time (e.g., 30-60 minutes) to complete the derivatization reaction. This replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, making the molecule more volatile.[25]

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: Use a non-polar or semi-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Splitless mode at a temperature of, for example, 280°C.

-

Oven Program: A temperature gradient is typically used, for example, starting at 60°C, holding for 2 minutes, then ramping to 300°C at 10°C/minute, and holding for 5 minutes.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS-derivatized nonylphenol (e.g., m/z 207, 279) and its metabolites.

-

Quantification: Generate a calibration curve using derivatized nonylphenol standards and include an internal standard for improved accuracy.

-

-

Chapter 5: Factors Influencing Nonylphenol Biodegradation

The rate and extent of nonylphenol biodegradation are governed by a complex interplay of environmental factors.

Summary of Key Influencing Factors:

| Factor | Effect on Biodegradation Rate | Explanation | Reference |

| Oxygen Availability | Aerobic > Anaerobic | Aerobic pathways are energetically more favorable and utilize more efficient enzymes. | [4] |

| Temperature | Generally increases with temperature (up to an optimum) | Affects microbial growth rates and enzyme kinetics. | [1][2][3][4] |

| pH | Optimal around neutral (pH 7.0) | Influences microbial activity and enzyme stability. | [1][2][3][4] |

| Bioavailability | Lower in soils with high organic matter | Nonylphenol sorbs to organic matter, reducing its availability to microorganisms. | |

| Nutrient Availability | Reduced levels of N, P, and S can delay degradation | Microorganisms require essential nutrients for growth and metabolism. | [1][2][4] |

| Presence of Co-contaminants | Can be inhibitory | Heavy metals (Pb, Cd, Cu, Zn) and phthalates can be toxic to degrading microorganisms. | [1][2][4] |

| Cometabolism | Can enhance degradation | The presence of other carbon sources (e.g., yeast extract) can stimulate microbial activity and the production of degradative enzymes. | [26] |

Conclusion: From Understanding to Application

The biodegradation of nonylphenol is a multifaceted process driven by a diverse array of microorganisms employing a sophisticated enzymatic toolkit. While significant strides have been made in elucidating the primary aerobic and anaerobic pathways, further research is needed to fully characterize the intermediates of anaerobic degradation and the enzymatic systems of a wider range of degrading organisms. The methodologies outlined in this guide provide a framework for conducting robust and reproducible studies to further our understanding of the environmental fate of this pervasive contaminant. Ultimately, a deeper knowledge of these biodegradation pathways will underpin the development of more effective bioremediation technologies for the restoration of nonylphenol-contaminated environments.

References

- Guan, Y., So, S., & Li, P. (2012). Occurrence and Biodegradation of Nonylphenol in the Environment. International Journal of Molecular Sciences, 13(1), 491-509.

- Chang, B. V., Chiang, B. W., & Yuan, S. Y. (2007). Biodegradation of nonylphenol in soil. Chemosphere, 66(10), 1857–1862.

- Chang, B. V., Chiang, F., & Yuan, S. Y. (2005). Anaerobic degradation of nonylphenol in sludge. Chemosphere, 59(10), 1415–1420.

- U.S. Environmental Protection Agency. (2005).

- Takeo, M., Maeda, Y., Fujii, T., Nishimura, Y., Hanamoto, H., & Negoro, S. (2012). Two identical nonylphenol monooxygenase genes linked to IS6100 and some putative insertion sequence elements in Sphingomonas sp. NP5. Microbiology, 158(Pt 7), 1796–1807.

- García-Prieto, A., et al. (2021). Degradation Potential of the Nonylphenol Monooxygenase of Sphingomonas sp. NP5 for Bisphenols and Their Structural Analogs. International Journal of Molecular Sciences, 22(16), 8758.

- Chang, B. V., Yu, C. H., & Yuan, S. Y. (2004). Biodegradation of nonylphenol in river sediment. Environmental Pollution, 127(3), 425–430.

- Luan, H., et al. (2010). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry.

- Takeo, M., Maeda, Y., Fujii, T., Nishimura, Y., Hanamoto, H., & Negoro, S. (2012). Two identical nonylphenol monooxygenase genes linked to IS6100 and some putative insertion sequence elements in Sphingomonas sp. NP5. Semantic Scholar.

- Kolvenbach, B. A., et al. (2007). Elucidation of the ipso-Substitution Mechanism for Side-Chain Cleavage of α-Quaternary 4-Nonylphenols and 4-t-Butoxyphenol in Sphingobium xenophagum Bayram. Applied and Environmental Microbiology, 73(15), 4898-4905.

- Corvini, P. F. X., et al. (2006). Microbial degradation of nonylphenol and other alkylphenols--our evolving view. Applied Microbiology and Biotechnology, 72(2), 223–243.

- Guan, Y., So, S., & Li, P. (2012). Occurrence and Biodegradation of Nonylphenol in the Environment. MDPI.

- Chang, B. V., Chen, C. C., & Yuan, S. Y. (2009). Anaerobic degradation of nonylphenol in subtropical mangrove sediments.

- Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Biodegradation of nonylphenol in a continuous packed-bed bioreactor. Biotechnology Letters, 30(5), 863–868.

- Kuzikova, I., et al. (2021). Biodegradability of nonylphenol by various combinations of microorganisms.

- Liu, Y., et al. (2013). Removal and Biodegradation of Nonylphenol by Four Freshwater Microalgae.

- Giger, W., Brunner, P. H., & Schaffner, C. (1984). 4-Nonylphenol in Sewage Sludge: Accumulation of Toxic Metabolites from Nonionic Surfactants. Science, 225(4662), 623–625.

- Chang, B. V., Chiang, B. W., & Yuan, S. Y. (2007). Anaerobic degradation of nonylphenol in soil. Journal of Environmental Science and Health, Part B, 42(4), 387–392.

- de Weert, J., et al. (2010). Aerobic nonylphenol degradation and nitro-nonylphenol formation by microbial cultures from sediments. Applied Microbiology and Biotechnology, 86(2), 761–771.

- Takeo, M., et al. (2021). Degradation Potential of the Nonylphenol Monooxygenase of Sphingomonas sp. NP5 for Bisphenols and Their Structural Analogs. MDPI.

- He, Z., & Sanford, R. A. (2003). Potential for 4‐n‐nonylphenol biodegradation in stream sediments. Environmental Toxicology and Chemistry, 22(10), 2329-2333.

- Maurin, N., et al. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. Frontiers in Environmental Science, 11.

- Corvini, P. F. X., et al. (2008). ipso-Substitution – A Novel Pathway for Microbial Metabolism of Endocrine- Disrupting 4-Nonylphenols, 4-Alkoxyphenols, and Bis. CHIMIA International Journal for Chemistry, 62(5), 358-363.

- Silva, B. C., et al. (2022). Potential methanogenic and degradation of nonylphenol ethoxylate from domestic sewage: unravelling the essential roles of nutritional conditions and microbial community. Environmental Technology, 44(13), 1996-2010.

- Chang, B. V., Chiang, B. W., & Yuan, S. Y. (2007).